4-Amino-3-chloro-5-nitrobenzoic acid
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Overview
Description
4-Amino-3-chloro-5-nitrobenzoic acid: is an aromatic compound with a nitro group, an amino group, and a chlorine atom attached to a benzoic acid core. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Benzoic Acid: One common method to prepare 4-Amino-3-chloro-5-nitrobenzoic acid involves the nitration of benzoic acid, followed by chlorination and amination steps.
Nitration of Chlorobenzene:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 4-Amino-3-chloro-5-nitrobenzoic acid can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form 4-Amino-3-chloro-5-aminobenzoic acid.
Substitution: The chlorine atom can be substituted by various nucleophiles, such as amines, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like ammonia or primary amines under basic conditions.
Major Products Formed:
Reduction: 4-Amino-3-chloro-5-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Potential applications in drug development due to its structural similarity to other bioactive compounds .
Industry:
Mechanism of Action
The mechanism of action of 4-Amino-3-chloro-5-nitrobenzoic acid involves its interaction with various molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amino and chloro groups can engage in substitution reactions. These interactions can affect biochemical pathways and enzyme activities .
Comparison with Similar Compounds
4-Nitrobenzoic acid: Similar in structure but lacks the amino and chloro groups.
3-Chloro-2-nitrobenzoic acid: Similar but with different positions of the substituents.
Uniqueness:
Properties
IUPAC Name |
4-amino-3-chloro-5-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,9H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHFFQWATLLGPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716801 |
Source
|
Record name | 4-Amino-3-chloro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37902-01-5 |
Source
|
Record name | 4-Amino-3-chloro-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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